4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine
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Overview
Description
“4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C6H4ClF3N2O . It has a molecular weight of 212.56 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, which is a ring-shaped carbon-containing structure . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms . Additionally, it has a methoxy group, which is a unit made of a carbon atom and three hydrogen atoms .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its unique physical and chemical properties are thought to be due to the presence of a fluorine atom and a pyridine in its structure .Scientific Research Applications
Synthesis and Pharmacological Activities
Pyrimidines, including derivatives like 4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine, are aromatic heterocyclic compounds known for their wide range of pharmacological effects. These compounds have been extensively studied for their anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anti-cancer properties. The synthesis of pyrimidines has been explored through various methods, leading to the discovery of numerous natural and synthetic derivatives with potent pharmacological activities. The structure-activity relationships (SARs) of these compounds have been analyzed in detail, providing insights for the development of new pyrimidines with enhanced anti-inflammatory and anticancer effects and minimal toxicity (H. Rashid et al., 2021).
Anti-Cancer Applications
The anticancer potential of pyrimidines has been a significant focus of research, with numerous studies and patent literature highlighting their efficacy. Pyrimidines have shown the ability to interact with diverse enzymes, targets, and receptors, exhibiting cell-killing effects through various mechanisms. This broad spectrum of activity underscores the importance of pyrimidines in the development of future drug candidates for cancer treatment (R. Kaur et al., 2014).
Optoelectronic Materials
Recent research has also explored the use of pyrimidine derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This work highlights the potential of quinazoline and pyrimidine fragments in the creation of novel optoelectronic materials. Incorporating these fragments into π-extended conjugated systems has proven valuable for developing materials with enhanced electroluminescent properties and applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (G. Lipunova et al., 2018).
Safety and Hazards
The safety information for “4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Future Directions
The demand for TFMP derivatives, including “4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine”, has been increasing steadily in recent years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-2-3(7)11-5(12-4)6(8,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQLUWVXNDBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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